2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antioxidant Properties
A study by Memar et al. (2020) highlights the antibacterial and antioxidant properties of derivatives of 2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile. These derivatives were synthesized using a green method and demonstrated promising activity against bacterial strains like Staphylococcus aureus, along with notable antioxidant properties (Memar et al., 2020).
Crystal Structure Analysis
Research by Ganapathy et al. (2015) and Sharma et al. (2015) focused on the crystal structure of similar carbonitrile compounds. These studies provide detailed insights into the molecular geometry and intermolecular interactions, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Ganapathy et al., 2015); (Sharma et al., 2015).
Green Synthesis Protocols
Studies by Sadeghi et al. (2014) and Banitaba et al. (2013) developed green chemistry approaches for synthesizing 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. These methods are environmentally friendly, highlighting the compound's role in sustainable chemical practices (Sadeghi et al., 2014); (Banitaba et al., 2013).
Corrosion Inhibition and Material Science
Yadav et al. (2016) explored the use of pyranopyrazole derivatives, structurally similar to our compound of interest, as corrosion inhibitors for mild steel. This application is significant in the field of material science and engineering (Yadav et al., 2016).
Photovoltaic and Electrical Properties
Zeyada et al. (2016) investigated the photovoltaic properties of quinoline derivatives related to this compound. This research is particularly relevant in the development of organic-inorganic photodiodes (Zeyada et al., 2016).
Electrochemical Applications
Shahidi et al. (2017) demonstrated the application of a derivative of this compound in the electrocatalytic determination of hydrazine, a significant finding in the field of electrochemistry (Shahidi et al., 2017).
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-22-10-4-2-9(3-5-10)14-12(7-18)17(19)24-15-13(21)6-11(8-20)23-16(14)15/h2-6,14,20H,8,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWIJNQCLGKHBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116699 | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815916 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
194282-56-9 | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194282-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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